Ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate
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Overview
Description
Ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate is a novel cyclohexene derivative known for its selective inhibition of Toll-like receptor 4 (TLR4)-mediated cytokine production. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate involves the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . The phenyl ring substitution and modification of the ester and cyclohexene moieties are carried out to achieve the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate involves the selective inhibition of TLR4-mediated cytokine production. This compound suppresses the production of multiple cytokines by inhibiting TLR4 intracellular signaling pathways . It does not antagonize the binding of lipopolysaccharide (LPS) to cells but inhibits the phosphorylation of mitogen-activated protein kinases induced by LPS .
Comparison with Similar Compounds
Similar Compounds
- Butyl 6-[N-(2,4-difluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate
- Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)
Uniqueness
Ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate is unique due to its specific inhibition of TLR4-mediated cytokine production, which makes it a promising candidate for the development of new anti-inflammatory therapies .
Properties
Molecular Formula |
C15H18FNO2 |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 2-(4-fluoroanilino)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H18FNO2/c1-2-19-15(18)13-5-3-4-6-14(13)17-12-9-7-11(16)8-10-12/h7-10,17H,2-6H2,1H3 |
InChI Key |
FICFMIKBAXOIJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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